
1-Benzyl-5-chloropyrimidine-2,4-dione
Description
1-Benzyl-5-chloropyrimidine-2,4-dione is a pyrimidine derivative featuring a benzyl group at position 1, a chlorine atom at position 5, and two ketone groups at positions 2 and 3. Pyrimidine-2,4-diones are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms. The benzyl and chloro substituents influence the compound’s electronic, steric, and intermolecular interaction properties, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-benzyl-5-chloropyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYCKQZBJGEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloropyrimidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with 5-chlorouracil in the presence of a suitable base, such as sodium hydride, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, where the benzylamine attacks the carbonyl carbon of the 5-chlorouracil, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloropyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fifth position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Inhibition of Matrix Metalloproteinases
1-Benzyl-5-chloropyrimidine-2,4-dione and its derivatives have been studied extensively for their ability to inhibit matrix metalloproteinases (MMPs). MMPs are enzymes that play a critical role in the degradation of extracellular matrix components and are implicated in various diseases, including:
- Cardiovascular Diseases : MMPs contribute to cardiac insufficiency and heart failure by breaking down cardiac tissue.
- Inflammatory Conditions : Diseases such as inflammatory bowel disease and rheumatoid arthritis are linked to MMP activity.
- Cancer : MMPs facilitate tumor invasion and metastasis.
A patent describes a series of pyrimidine-2,4-dione derivatives that show promise as MMP inhibitors, highlighting their potential use in treating conditions associated with tissue breakdown and inflammation .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives, including this compound, have been documented in several studies. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with chlorinated substitutions have shown significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.
- A study demonstrated that specific derivatives of pyrimidines possess antibacterial activity comparable to standard antibiotics like ampicillin .
Antiviral Properties
Recent investigations into the antiviral potential of this compound have revealed its effectiveness against HIV. The compound acts as an integrase strand transfer (INST) inhibitor, which is crucial for the replication of HIV. Key findings include:
- The N-benzyl substitution enhances the compound's antiviral activity, demonstrating low nanomolar inhibitory effects against HIV-1.
- Structural activity relationship (SAR) studies indicate that modifications to the carboxamide moiety can significantly impact the compound's efficacy against viral strains resistant to other treatments .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity Against HIV
A study focused on synthesizing various analogues of this compound to evaluate their antiviral properties against HIV. The results indicated that compounds with specific substitutions exhibited maximal cytoprotection without significant cytotoxicity. Notably:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-5-chloropyrimidine-2,4-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, chlorination at the 5-position of a pyrimidine-dione precursor can be achieved using POCl₃ or PCl₃ under reflux conditions. Benzylation at the 1-position may require a benzyl halide (e.g., benzyl bromide) in the presence of a base like K₂CO₃ in anhydrous DMF. Optimization should focus on stoichiometry (e.g., molar ratios of reagents), temperature control (50–80°C), and inert atmosphere to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and benzyl group integration .
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC-PDA (photodiode array detection) with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood due to potential respiratory irritation from chlorinated pyrimidines.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Electrostatic potential maps for identifying electron-deficient sites (e.g., C5-Cl bond polarization).
- Transition-state analysis to evaluate activation barriers for substitution reactions.
Compare computational results with experimental kinetic data (e.g., rate constants under varying pH/temperatures) to validate models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations) for this compound derivatives?
- Methodological Answer :
- Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers around the benzyl group).
- Isotopic labeling (e.g., ¹³C at the benzyl position) to trace coupling pathways.
- Differential scanning calorimetry (DSC) to detect polymorphic forms that may alter spectral properties.
Cross-reference with crystallographic data to confirm spatial arrangements .
Q. How can the bioactivity of this compound be systematically evaluated against enzyme targets (e.g., thymidylate synthase)?
- Methodological Answer :
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., monitoring dUMP → dTMP conversion).
- Isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.
- Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites.
Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.